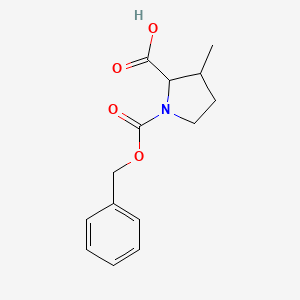![molecular formula C7H7N3O B7980253 (7H-Pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B7980253.png)
(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Übersicht
Beschreibung
(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7H-Pyrrolo[2,3-d]pyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7H-Pyrrolo[2,3-d]pyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties : A study investigated the synthesis and antitumor properties of bicyclic cytarabine analogues, including compounds related to 7H-Pyrrolo[2,3-d]pyrimidin, demonstrating their antiproliferative properties against HL-60 and Jurkat E6.1 cell lines (Mieczkowski et al., 2015).
Synthesis and Interactions : Another study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine, which could pave the way for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
Nucleoside Antibiotics Synthesis : Research on pyrrolopyrimidine nucleosides, related to the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, was conducted, highlighting the biochemical significance of these derivatives (Hinshaw et al., 1969).
Inhibition of Dihydrofolate Reductase : A study on classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines showcased their potential as inhibitors of dihydrofolate reductase, an enzyme relevant in cancer treatment (Gangjee et al., 2007).
Anti-Inflammatory Activity : Novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized, and their anti-inflammatory activities were evaluated in vivo, demonstrating significant activities for some compounds (Mohamed et al., 2013).
Pyrrolopyrimidine Synthesis : The synthesis of pyrrolopyrimidine derivatives through a Dimroth rearrangement process was explored, contributing to the understanding of glycosylation in nucleoside synthesis (Zahran et al., 1995).
Kinase Inhibition and Antiproliferative Activities : The synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidines and their evaluation for kinase inhibition and antiproliferative activities in melanoma cells were studied, suggesting potential therapeutic applications (Marquise et al., 2015).
Tubulin Polymerization Inhibition in Cancer Treatment : A novel inhibitor of tubulin polymerization, related to pyrrolo[2,3-d]pyrimidin, was synthesized and shown to selectively activate cell death in cancer cell lines and inhibit lymphoma tumor growth in vivo (Sebastiani et al., 2022).
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-2,4,11H,3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWTCXCUPEXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chlorothieno[3,2-c]pyridine](/img/structure/B7980180.png)
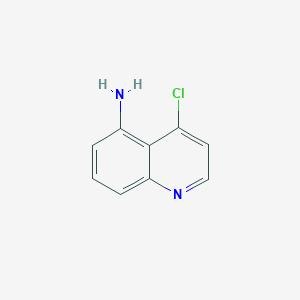
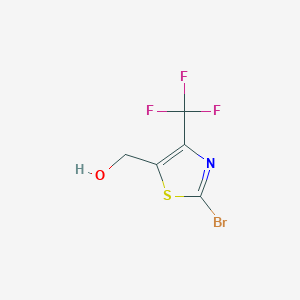
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7980194.png)
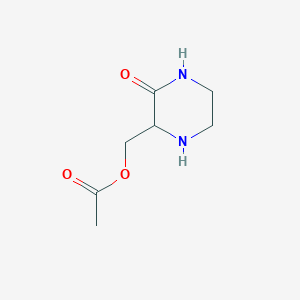
![Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B7980202.png)
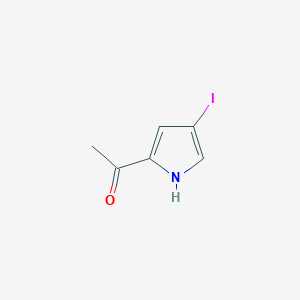
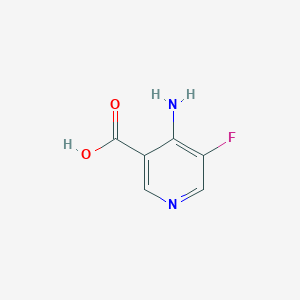
![2-Methoxy-4-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol](/img/structure/B7980233.png)
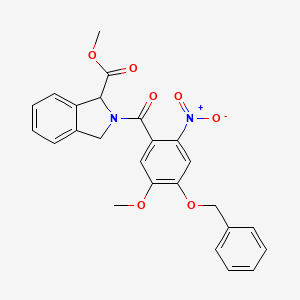
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7980241.png)
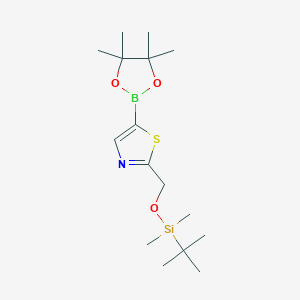
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B7980268.png)
